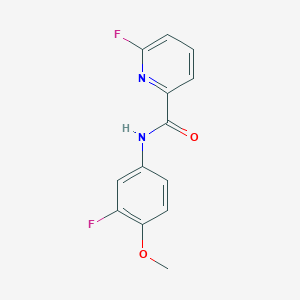

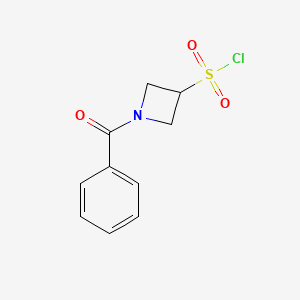

![molecular formula C15H15FN4OS B2455087 3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891126-67-3](/img/structure/B2455087.png)

3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Properties

The [1,2,4]triazolo[4,3-a]pyrimidinone ring system has been associated with antitumor activity. Compounds containing this scaffold have shown promising results in inhibiting cancer cell growth. Researchers have explored derivatives of this compound for their potential as targeted therapies against various types of tumors. Further investigations into the mechanism of action and specific tumor types affected are warranted .

Antiallergic Effects

Some [1,2,4]triazolo[4,3-a]pyrimidinone derivatives exhibit antiallergic properties. These compounds may modulate immune responses and reduce allergic reactions. Understanding their interactions with immune cells and signaling pathways could lead to novel treatments for allergic conditions .

Antimicrobial Activity

Certain [1,2,4]triazolo[4,3-a]pyrimidinone-based compounds have demonstrated antimicrobial effects. Researchers have investigated their potential as antibacterial and antifungal agents. Studying their mode of action and specificity against different pathogens is crucial for developing effective antimicrobial therapies .

5α-Reductase Inhibitors

The [1,2,4]triazolo[4,3-a]pyrimidinone scaffold has been explored as a platform for designing 5α-reductase inhibitors. These inhibitors play a role in treating conditions related to androgen hormones, such as benign prostatic hyperplasia (BPH) and male pattern baldness. Investigating the selectivity and potency of derivatives in inhibiting 5α-reductase enzymes is essential for therapeutic development .

CDK2 Inhibition for Cancer Treatment

Recent studies have identified CDK2 (cyclin-dependent kinase 2) as an attractive target for cancer therapy. Small molecules based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives related to our compound of interest, have been investigated for their CDK2 inhibitory activity. These compounds selectively target tumor cells, making them potential candidates for cancer treatment .

Other Pharmacological Applications

Beyond the mentioned fields, researchers continue to explore the pharmacological potential of [1,2,4]triazolo[4,3-a]pyrimidinone derivatives. Additional areas of interest include enzyme inhibition, receptor modulation, and metabolic pathways. Investigating structure-activity relationships and optimizing compound design can lead to valuable insights for drug development .

Orientations Futures

The future directions for research on “3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

Propriétés

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4OS/c1-2-4-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-5-3-6-11(16)7-10/h3,5-8H,2,4,9H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDMUMUVVRYZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

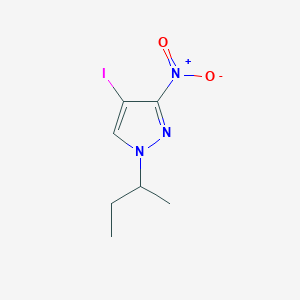

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2455013.png)

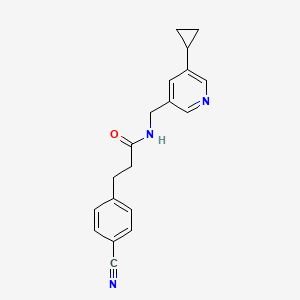

![N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2455016.png)

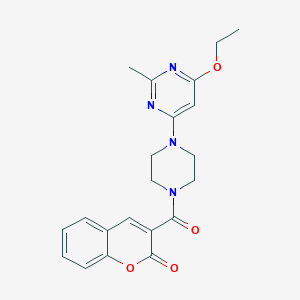

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2455018.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)

![ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2455025.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2455027.png)